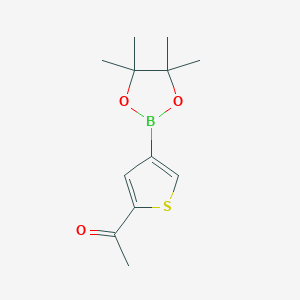

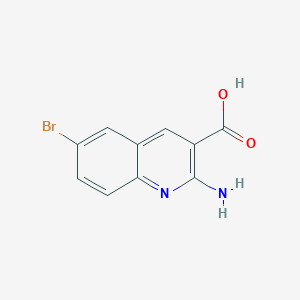

![molecular formula C9H8N2O2 B2617131 3-甲基咪唑并[1,2-a]吡啶-5-羧酸 CAS No. 1315360-56-5](/img/structure/B2617131.png)

3-甲基咪唑并[1,2-a]吡啶-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Imidazo[1,2-a]pyridines have been synthesized using various strategies. For instance, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by an imidazole ring fused with a pyridine moiety .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been shown to undergo various chemical reactions. For example, 2-methylimidazo[1,2-a]pyridine reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .科学研究应用

抗炎和镇痛活性

3-甲基咪唑并[1,2-a]吡啶-5-羧酸因其在抗炎和镇痛活性方面的潜力而受到探索。研究表明,咪唑并[1,2-a]吡啶羧酸的某些衍生物表现出显着的抗炎和镇痛特性,一些化合物对胃肠道的溃疡性作用很小。例如,Di Chiacchio 等人 (1998) 的一项研究发现,6-甲基-2-苯基咪唑并[1,2-a]吡啶-3-羧酸,一种密切相关的化合物,在这方面特别活跃 (Di Chiacchio 等人,1998)。同样,Abignente 等人 (1982) 对 2-甲基咪唑并[1,2-a]吡啶-3-羧酸(另一相关组)进行的研究证实了它们在抗炎和镇痛应用中的有效性 (Abignente 等人,1982)。

合成和化学性质

咪唑并[1,2-a]吡啶衍生物的合成和化学性质一直是科学研究的兴趣所在。像 Shaabani 等人 (2006) 这样的研究展示了合成 3-氨基咪唑并[1,2-a]吡啶的方法,突出了离子液体在合成过程中的作用以及这些液体的易分离性和再利用性 (Shaabani 等人,2006)。此外,Mohan 等人 (2013) 报告了甲基咪唑并[1,2-a]吡啶的水溶液合成,提供了无溶剂和催化合成技术的见解 (Mohan 等人,2013)。

超分子化学应用

超分子化学领域也看到了咪唑并[1,2-a]吡啶衍生物的应用。Gunawardana 等人 (2017) 探索了结构上相似的 1-(吡啶甲基)-2,2'-双咪唑并的结构景观,以了解静电和几何形状对超分子结构的影响。这项研究对复杂分子系统的设计和合成具有启示意义 (Gunawardana 等人,2017)。

作用机制

Target of Action

3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . .

Mode of Action

Imidazo[1,2-a]pyridines, in general, have been known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry .

Result of Action

Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

生化分析

Biochemical Properties

3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . The compound’s interaction with these enzymes and proteins is primarily through binding interactions, which can inhibit or activate specific biochemical pathways .

Cellular Effects

The effects of 3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the replication and non-replication of Mycobacterium tuberculosis, thereby impacting the bacterial cell’s survival and proliferation . Additionally, it can induce cytotoxic effects in certain cell lines, such as Chinese hamster ovary cells .

Molecular Mechanism

At the molecular level, 3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes . The compound’s ability to inhibit enzymes involved in the biosynthesis of essential bacterial components is a key factor in its antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a reduction in its efficacy .

Dosage Effects in Animal Models

The effects of 3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial activity without causing adverse effects. At higher doses, it can induce toxic effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .

Metabolic Pathways

3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of essential metabolites within the cell . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of 3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to penetrate cellular membranes and reach its target sites is a key factor in its efficacy .

Subcellular Localization

3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for the compound’s interaction with its target biomolecules and the subsequent modulation of cellular processes .

属性

IUPAC Name |

3-methylimidazo[1,2-a]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-5-10-8-4-2-3-7(9(12)13)11(6)8/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTIACHTNUBGRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

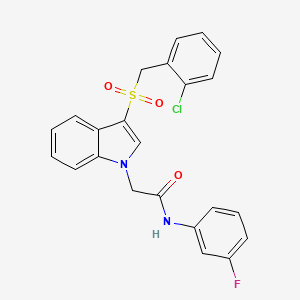

![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2617052.png)

![Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate](/img/structure/B2617053.png)

![Methyl 2-(allylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2617054.png)

![4-(benzenesulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide](/img/structure/B2617055.png)

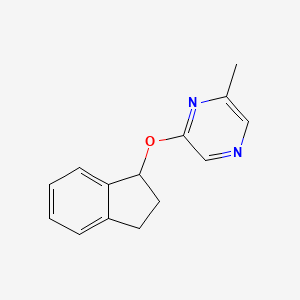

![N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B2617059.png)

![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylic acid](/img/structure/B2617063.png)

![1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2617065.png)

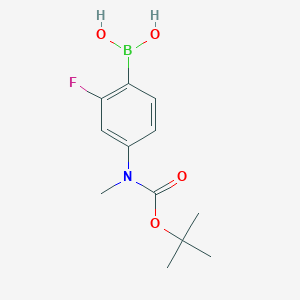

![7-Chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2617069.png)